molecular formula C19H19Br2NO3 B10813785 2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one

2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one

Cat. No.: B10813785
M. Wt: 469.2 g/mol
InChI Key: OABITYYYJTZDBK-UHFFFAOYSA-N
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Description

2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one is a synthetic organic compound characterized by the presence of bromine and hydroxyl groups on a phenyl ring, along with a piperidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxyacetophenone followed by condensation with 3,5-dimethylpiperidin-4-one. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one involves its interaction with biological targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-bis(hydroxymethyl)phenol: Shares similar bromine and hydroxyl functionalities but differs in the core structure.

    Calixarenes and Related Macrocycles: Exhibit similar antimicrobial properties and structural features.

Uniqueness

2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one is unique due to its specific combination of bromine and hydroxyl groups on a piperidin-4-one core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Br2NO3/c1-9-17(13-7-11(20)3-5-15(13)23)22-18(10(2)19(9)25)14-8-12(21)4-6-16(14)24/h3-10,17-18,22-24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABITYYYJTZDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=C(C=CC(=C2)Br)O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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